molecular formula C13H20BNO2 B1289378 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 948592-80-1

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B1289378
M. Wt: 233.12 g/mol
InChI Key: LOOBNTHIWCHTCR-UHFFFAOYSA-N
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Description

The compound 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a derivative of aniline, which is a pivotal building block in organic chemistry and material science. Aniline derivatives are known for their versatility in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. The presence of the 1,3,2-dioxaborolane moiety suggests that this compound could be useful in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, they do offer insights into related synthetic methods. For instance, the synthesis of a key intermediate for the CCR5 antagonist TAK-779 involves reductive alkylation and alkylation steps, which could be analogous to the methods used in synthesizing the boron-containing aniline derivatives . The synthesis of novel monomers for polymerization also demonstrates the importance of precise synthetic strategies to obtain desired functional groups on the aniline ring .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been characterized using various spectroscopic techniques. For example, the study on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole utilized FT-IR, 1H NMR, 13C NMR, and MS spectroscopies to confirm the structure of the synthesized compound . These techniques are essential for determining the purity and identity of such compounds.

Chemical Reactions Analysis

The boronate ester group in the compound is known to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating biaryl structures. Although the papers do not discuss the chemical reactions of the specific compound , the self-assembly properties of aniline derivatives, as mentioned in the first paper, indicate that the compound could potentially form structures with interesting properties when reacted with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be quite diverse, depending on the substituents attached to the aniline ring. The electrochemical synthesis of a polymer based on an aniline derivative highlights the potential for such compounds to be used in applications like dye-sensitized solar cells, suggesting that 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline could also have unique electronic properties . The characterization techniques mentioned in the papers, such as DLS, TEM, and NanoSight technology, are crucial for understanding the physical properties of nanoparticles formed from aniline derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : This compound and its derivatives have been synthesized and characterized using spectroscopy and X-ray diffraction, highlighting its utility in chemical synthesis and molecular structure analysis (Wu et al., 2021).

  • DFT and Conformational Studies : Density functional theory (DFT) has been employed to analyze the molecular structures of such compounds, demonstrating their potential in theoretical chemistry and molecular modeling (Huang et al., 2021).

Application in Sensing Technologies

  • Hydrogen Peroxide Vapor Detection : Derivatives of this compound have been used in developing organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a crucial aspect in explosive detection (Fu et al., 2016).

  • Development of Boronate-Based Fluorescence Probes : These probes have been synthesized for detecting hydrogen peroxide, showcasing their application in bioanalytical chemistry (Lampard et al., 2018).

Material Science and Electronics

  • Electrolyte Additives for Batteries : Compounds containing this derivative have been studied as electrolyte additives in fluoride shuttle batteries, illustrating its potential in energy storage technologies (Kucuk & Abe, 2020).

  • Organic Electronics : This compound's derivatives have been utilized in the synthesis of small-molecule hole transporting materials for perovskite solar cells, indicating its application in renewable energy and organic electronics (Liu et al., 2016).

Biological Applications

  • Antimicrobial Activities : Derivatives have shown promising antimicrobial and antimycobacterial activities, suggesting their potential in medicinal chemistry and drug development (Patterson et al., 2015).

  • Cancer Research : Iminophosphineplatinum(II) complexes containing this compound's derivatives have been synthesized and tested for their cytotoxic properties against glioma cell lines, indicating its relevance in cancer research and chemotherapy (St-Coeur et al., 2017).

Future Directions

The future directions of this compound could involve its use in the synthesis of new pharmaceuticals and chemical intermediates, given its reactivity and the types of reactions it can participate in .

properties

IUPAC Name

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOBNTHIWCHTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590351
Record name 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

948592-80-1
Record name 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948592-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-methylbenzeneboronic acid, pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Soto, E Vaz, C Dell'Aversana, R Álvarez… - Organic & …, 2012 - pubs.rsc.org
A series of 7,12-dihydroindolo[3,2-d][1]benzazepine-6(5H)-ones (paullones) substituted at C9/C10 (Br) and C2 (Me, CF3, CO2Me) have been synthesized by a one-pot Suzuki–Miyaura …
Number of citations: 62 pubs.rsc.org
H Lam, J Tsoung, M Lautens - The Journal of Organic Chemistry, 2017 - ACS Publications
In recent years, our group has been developing multicatalytic reactions for the synthesis of biologically relevant heterocyclic compounds. An efficient dual-metal catalyzed reaction of …
Number of citations: 18 pubs.acs.org
CM DeLeon - 2020 - search.proquest.com
The complexity of estrogen signaling exists due to the diversity and localization of estrogenic receptors. Originally, estrogen signaling was exclusively attributed to the classical nuclear …
Number of citations: 0 search.proquest.com
M Chinnapattu, KI Sathiyanarayanan, PS Iyer - RSC Advances, 2015 - pubs.rsc.org
We disclose herein, the first general synthesis of benzofused 1,4-azaborinols via [4 + 2] annulation strategy. These compounds have been synthesised from 2-amino phenylboronic …
Number of citations: 14 pubs.rsc.org
H Lam - 2020 - search.proquest.com
This thesis describes how the idea of dual catalysis was used to synthesize various heterocyclic scaffolds. Though the initial research plan was for all the projects to involve two distinct …
Number of citations: 3 search.proquest.com

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